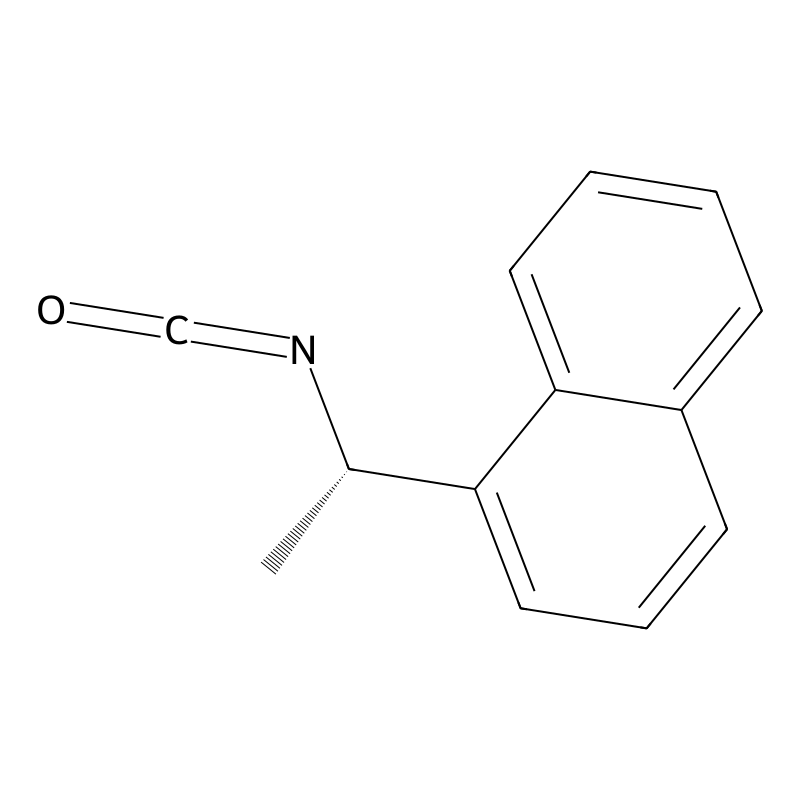

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Limited Literature: A search for scientific publications mentioning (S)-(+)-1-(1-Naphthyl)ethyl isocyanate yields few results. This suggests that the compound is not yet widely studied.

- Potential Use in Organic Synthesis: The isocyanate functional group (N=C=O) in (S)-(+)-1-(1-Naphthyl)ethyl isocyanate is known for its reactivity in forming new carbon-nitrogen bonds. This property makes isocyanates valuable intermediates in organic synthesis. () Researchers might explore (S)-(+)-1-(1-Naphthyl)ethyl isocyanate for the synthesis of chiral target molecules, potentially in pharmaceutical or materials science applications.

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate has the chemical formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. It is a clear to slightly hazy liquid that can range in color from colorless to light yellow. The compound has a refractive index of approximately 1.6010-1.6070 at 20 °C and an optical rotation of +44° ± 2° . It is classified as a toxic substance, causing skin irritation and potential allergic reactions upon contact .

- Nucleophilic Addition: The isocyanate group can undergo nucleophilic addition with various nucleophiles, leading to the formation of ureas or carbamates.

- Polymerization: It can react with polyols to form polyurethanes, which are widely used in materials science.

- Reactivity with Amines: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate can react with primary and secondary amines to yield corresponding urea derivatives.

Research indicates that (S)-(+)-1-(1-Naphthyl)ethyl isocyanate exhibits biological activity that may include:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain pathogens.

- Sensitization Potential: The compound has been noted to cause sensitization and irritation in skin exposure tests, indicating its relevance in toxicological studies .

The synthesis of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate can be achieved through various methods:

- From Isocyanic Acid: Reacting 1-(1-naphthyl)ethyl alcohol with phosgene or another source of isocyanic acid.

- Using Isocyanates: The compound can also be synthesized from the corresponding amine via phosgenation or by reacting an amine with an appropriate reagent that generates isocyanates.

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate finds applications in several fields:

- Chemical Research: Used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.

- Material Science: Employed in the formulation of polymers, particularly polyurethanes.

- Biological Studies: Utilized in studies related to toxicity and biological activity due to its reactive nature.

Interaction studies involving (S)-(+)-1-(1-Naphthyl)ethyl isocyanate have focused on its reactivity with biological molecules. Notably:

- Protein Binding: The compound can interact with amino acids, potentially affecting protein function.

- Cellular Uptake: Research into how this compound penetrates cellular membranes may provide insight into its biological effects.

Similar Compounds: Comparison

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate shares structural characteristics with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (R)-(−)-1-(1-Naphthyl)ethyl isocyanate | Enantiomer of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Different optical activity |

| 2-Isocyanato-2-methylpropane | Aliphatic structure | Less sterically hindered than naphthyl variant |

| Phenyl isocyanate | Aromatic ring present | Simpler structure, lacks chiral center |

These compounds highlight the uniqueness of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate due to its chiral center and specific interactions arising from its naphthalene moiety.

Absolute Configuration and Optical Activity

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate through distinctive spectral patterns [13] [14]. The proton NMR spectrum exhibits characteristic resonances for the naphthalene aromatic system appearing in the region between 7.0 and 8.5 ppm, with complex multipicity patterns reflecting the substitution pattern and magnetic environment of the aromatic protons [15] [16]. The methyl group attached to the chiral center typically resonates between 1.5 and 1.8 ppm as a doublet, with coupling constants ranging from 6.5 to 7.0 Hz due to three-bond coupling with the adjacent methine proton [17] [18].

The methine proton bearing the isocyanate functionality appears as a quartet in the region between 5.0 and 6.0 ppm, with the chemical shift position reflecting the electron-withdrawing effects of both the isocyanate group and the aromatic ring system [17] [19]. The multiplicity pattern confirms the presence of three equivalent protons on the adjacent methyl group, providing unambiguous evidence for the proposed connectivity [18] [19].

Carbon-13 NMR spectroscopy reveals the characteristic carbon framework with aromatic carbons appearing between 120 and 135 ppm [15]. The isocyanate carbon typically resonates in the region around 120-125 ppm, though this signal may exhibit reduced intensity due to the quadrupolar relaxation effects associated with the nitrogen atom [20] [21]. The methyl carbon appears between 20 and 25 ppm, while the methine carbon bearing the isocyanate group resonates in the range of 50-60 ppm [15]. The naphthalene carbon atoms exhibit characteristic chemical shift patterns that allow for complete structural assignment through two-dimensional NMR correlation experiments [15] [16].

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared spectroscopy provides unambiguous identification of the isocyanate functional group through its characteristic asymmetric stretching vibration [22] [23] [24]. The N=C=O stretching mode appears as a strong absorption band in the region between 2270 and 1950 cm⁻¹, with (S)-(+)-1-(1-Naphthyl)ethyl isocyanate typically exhibiting this band around 2270 cm⁻¹ [5] [23] [24] [25]. This frequency is diagnostic for the isocyanate functionality and remains consistently observed across different sample preparations and measurement conditions [24] [25] [26].

The aromatic C-H stretching vibrations appear in the region between 3100 and 3050 cm⁻¹ as strong absorption bands, reflecting the naphthalene aromatic system [22] [23]. Additional aromatic C=C stretching modes are observed at approximately 1600 and 1475 cm⁻¹ with medium intensity, providing confirmatory evidence for the aromatic substitution pattern [22] [23]. The aliphatic C-H stretching vibrations from the methyl group appear in the region between 2900 and 2850 cm⁻¹ [22] [23].

Mass spectrometric analysis confirms the molecular weight of 197 mass units, corresponding to the molecular formula C₁₃H₁₁NO [1] [2] [27]. The molecular ion peak appears at m/z 197 with characteristic isotope patterns reflecting the natural abundance of carbon-13 and nitrogen-15 isotopes [28]. Fragmentation patterns typically involve loss of the isocyanate group (NCO, 42 mass units) to generate fragments at m/z 155, corresponding to the naphthylethyl cation [29]. Additional fragmentation pathways include loss of the methyl group and subsequent rearrangements involving the naphthalene ring system [29]. The base peak varies depending on ionization conditions, but fragments derived from the naphthalene moiety generally exhibit high abundance due to the stability of the aromatic cation [29].

Thermodynamic and Solubility Properties

Phase Behavior and Thermal Stability

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate exists as a liquid under standard temperature and pressure conditions, with no reported solid-liquid phase transitions occurring above ambient temperatures [1] [30] [31]. The compound exhibits a boiling point range of 106-108°C under reduced pressure conditions (0.16 mmHg), indicating moderate volatility that necessitates careful handling to prevent vapor loss [1] [30] [31]. Under atmospheric pressure, the boiling point would be significantly higher, though exact values have not been experimentally determined [30].

Thermal stability studies indicate that the compound remains stable at temperatures below 100°C, but exhibits sensitivity to elevated temperatures that may induce decomposition reactions [1] [6]. The flash point of 93°C (199°F) represents the minimum temperature at which vapor concentrations can support combustion in the presence of an ignition source [1] [31] [6]. This relatively low flash point classifies the compound as a combustible liquid requiring appropriate safety precautions during handling and storage [1] [31].

Computational investigations of isocyanate thermal behavior suggest that cyclotrimerization reactions become thermodynamically favorable at elevated temperatures, particularly for aromatic isocyanates [32]. The formation of isocyanurate trimers represents a major decomposition pathway that becomes kinetically accessible above 150°C, though the specific activation barriers for (S)-(+)-1-(1-Naphthyl)ethyl isocyanate have not been experimentally determined [32]. The aromatic substitution pattern is expected to influence both the thermodynamic driving force and kinetic accessibility of these trimerization reactions [32].

Solvent Compatibility and Partition Coefficients

Solubility characteristics of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate reflect the amphiphilic nature of the molecule, with the hydrophobic naphthalene and methyl groups dominating interactions with organic solvents while the polar isocyanate functionality influences reactivity patterns [33] [34]. The compound exhibits negligible water solubility, consistent with the hydrophobic character of the naphthalene ring system and the absence of hydrogen bonding donor groups [33] [34]. This aqueous insolubility limits applications in aqueous reaction media but provides advantages for organic extractions and purifications [33].

Excellent miscibility is observed with alcohols, chloroform, and diethyl ether, making these solvents suitable for reaction media and purification procedures [33]. The miscibility with ethanol facilitates derivatization reactions commonly employed in chiral analysis, while compatibility with chloroform and diethyl ether enables efficient extraction protocols [33]. Toluene serves as an appropriate solvent for optical rotation measurements and provides suitable solvation for reactions requiring non-polar conditions [1] .

Expected solubility in acetone and dimethyl sulfoxide suggests compatibility with polar aprotic reaction conditions, though specific solubility data have not been experimentally determined [35]. Limited solubility in hexane reflects the polar contributions of the isocyanate functional group, which reduces affinity for purely non-polar hydrocarbon solvents [34]. The partition coefficient between octanol and water (log P) has not been experimentally measured, though computational estimates suggest values in the range of 2-3 based on structural analogy with related aromatic isocyanates [34].

Storage considerations require maintenance of anhydrous conditions due to the moisture sensitivity of the isocyanate functional group, which can undergo hydrolysis reactions to form corresponding amines and carbon dioxide [1] [6]. Refrigerated storage temperatures between 0-10°C under inert gas atmosphere provide optimal stability for long-term preservation [1] [6]. The combination of thermal sensitivity and moisture reactivity necessitates careful attention to storage conditions to maintain chemical integrity and prevent decomposition [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO | [1] [2] [27] |

| Molecular Weight (g/mol) | 197.24 | [1] [2] [27] |

| CAS Registry Number | 73671-79-1 | [1] [2] [27] |

| Physical State (20°C) | Liquid | [1] [6] |

| Appearance | Colorless to light yellow clear liquid | [1] [27] [31] |

| Density (g/mL at 25°C) | 1.118-1.128 | [1] [30] [4] |

| Refractive Index (nD20) | 1.6010-1.6070 | [1] [31] |

| Boiling Point | 106-108°C (0.16 mmHg) | [1] [30] [31] |

| Flash Point | 93°C (199°F) | [1] [31] [6] |

| Specific Rotation [α]D20 | +44° to +47° (c=3.5, toluene) | [1] [4] |

| Optical Purity (ee%) | ≥95.0% (minimum 97.0%) | [1] [5] [6] |

| Specific Gravity (20/20°C) | 1.13 | [1] |

| Spectroscopic Method | Key Features | Diagnostic Significance |

|---|---|---|

| ¹H NMR (δ, ppm) | Aromatic protons: 7.0-8.5; Methyl group: 1.5-1.8; Methine proton: 5.0-6.0 | Chiral center and aromatic system confirmation |

| ¹³C NMR (δ, ppm) | Aromatic carbons: 120-135; Isocyanate carbon: ~120-125; Methyl carbon: ~20-25 | Structural elucidation of carbon framework |

| IR (ν, cm⁻¹) | N=C=O stretch: 2270-1950 (s); Aromatic C-H: 3100-3050 (s); C=C aromatic: 1600, 1475 (m) | Isocyanate functional group identification |

| Mass Spectrometry (m/z) | Molecular ion: 197; Base peak varies; Fragmentation patterns characteristic | Molecular weight confirmation and fragmentation analysis |

| UV-Vis Absorption | π-π* transitions in naphthalene system | Electronic transitions in conjugated system |

| Solvent System | Solubility | Application |

|---|---|---|

| Water | Negligible | Aqueous reactions limited |

| Ethanol | Miscible | Derivatization reactions |

| Chloroform | Miscible | Extraction and purification |

| Diethyl ether | Miscible | Organic synthesis |

| Toluene | Soluble | Optical rotation measurements |

| Acetone | Expected soluble | Polar organic reactions |

| Hexane | Limited solubility | Non-polar extractions |

| Dimethyl sulfoxide | Expected soluble | Polar aprotic reactions |

Amine-Phosgene/Triphosgene Coupling Strategies

The synthesis of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate relies primarily on two well-established laboratory methodologies involving phosgene-based reagents. The classical phosgene method represents the most direct approach, wherein the corresponding (S)-(+)-1-(1-naphthyl)ethylamine undergoes direct phosgenation under controlled conditions [1] [2]. This process typically operates at temperatures ranging from 20°C to 250°C, with reaction times spanning 5 to 30 minutes depending on the specific conditions employed [1]. The reaction proceeds through the formation of an intermediate carbamyl chloride, which subsequently eliminates hydrogen chloride to yield the desired isocyanate product [3] [4].

The phosgene method demonstrates particular efficacy when conducted in inert solvents such as toluene, dichloromethane, or ortho-dichlorobenzene [5]. The stoichiometric requirements typically necessitate 1.2 to 2.0 equivalents of phosgene relative to the amine substrate to ensure complete conversion and minimize urea formation as a competing side reaction [5]. Operating pressures can vary significantly from atmospheric conditions up to 50 bar, with elevated pressures often employed in industrial applications to enhance reaction kinetics and improve space-time yields [1].

The triphosgene methodology offers substantial advantages in terms of safety and handling convenience, as triphosgene exists as a stable crystalline solid at room temperature with a melting point of 80°C [6]. This approach employs approximately 0.33 equivalents of triphosgene, which decomposes in situ to release two equivalents of phosgene [2] [7]. The reaction protocol typically involves the dropwise addition of the amine substrate to a dichloromethane solution of triphosgene at reduced temperatures (-35°C), followed by the careful addition of triethylamine as a base [2]. The mixture is then allowed to warm gradually to room temperature over a period of 30 minutes to 3 hours [2] [7].

The mechanistic pathway for both methodologies involves initial formation of a carbamate intermediate through nucleophilic attack of the amine nitrogen on the electrophilic carbon center of phosgene or its equivalents [3]. Subsequent elimination of hydrogen chloride occurs through a concerted mechanism, preserving the stereochemical integrity of the chiral center when appropriate conditions are maintained [8] [9]. The critical factors influencing successful isocyanate formation include maintenance of anhydrous conditions, precise temperature control, and exclusion of moisture to prevent hydrolysis reactions that would compromise product yield and purity [1] [2].

Optimized Reaction Conditions for Enantiomeric Purity

The preservation of enantiomeric purity during isocyanate synthesis represents a paramount concern, particularly for chiral derivatizing agents such as (S)-(+)-1-(1-Naphthyl)ethyl isocyanate where stereochemical integrity directly impacts analytical performance [8] [10]. Temperature control emerges as the most critical parameter, with optimal conditions maintained between -35°C and 0°C during the initial stages of the reaction to minimize racemization processes [2] [10]. Extended exposure to elevated temperatures can promote epimerization at the chiral center, necessitating careful thermal management throughout the synthetic procedure [10].

Reaction time optimization proves equally crucial, with protocols designed to minimize exposure duration while ensuring complete conversion of starting materials [2]. Typically, reaction times are limited to less than 2 hours to reduce the probability of stereochemical degradation [10]. The choice of solvent system significantly influences the stereochemical outcome, with anhydrous dichloromethane and tetrahydrofuran demonstrating superior performance in maintaining enantiomeric excess values [2] [11]. These solvents provide appropriate solvation for both reactants and products while minimizing unwanted side reactions that could compromise stereochemical integrity.

Base selection and stoichiometry require careful optimization to achieve optimal enantiomeric preservation [2] [7]. Triethylamine, employed in slight excess (1.1 to 1.2 equivalents), provides effective neutralization of hydrogen chloride byproduct while avoiding over-basic conditions that might promote racemization [2]. The base addition protocol involves slow, dropwise introduction to maintain temperature control and prevent localized concentration effects that could lead to stereochemical erosion [2].

Moisture content represents a critical parameter requiring stringent control, with water levels maintained below 10 parts per million throughout the reaction sequence [1] [2]. The presence of moisture not only promotes hydrolysis of the isocyanate product but can also catalyze racemization processes through proton exchange mechanisms [1]. Atmospheric control through the use of dry nitrogen prevents oxidative degradation and moisture ingress, contributing to enhanced enantiomeric retention values typically exceeding 95% [2] [6].

The quality of starting materials directly correlates with final product enantiomeric purity, necessitating the use of reagents with purity levels exceeding 99% [10]. Impurities, particularly those containing acidic or basic functionalities, can catalyze unwanted side reactions leading to stereochemical degradation [10]. Immediate workup procedures following reaction completion prove essential for preserving enantiomeric excess, with rapid distillation or extraction protocols preventing prolonged exposure to potentially racemizing conditions [2] [12].

Industrial Production Protocols

Continuous Flow Reactor Implementations

The transition from laboratory-scale batch processes to industrial continuous flow production represents a significant advancement in isocyanate manufacturing technology, offering enhanced safety profiles, improved process control, and superior economic efficiency [13] [14]. Continuous flow reactor systems for (S)-(+)-1-(1-Naphthyl)ethyl isocyanate production typically employ tubular or microreactor configurations that provide precise control over reaction parameters while minimizing the inventory of hazardous intermediates [13] [15].

The reactor design incorporates pre-heated feed streams to ensure optimal mixing and reaction initiation [13]. Temperature control zones spanning 90°C to 165°C allow for sequential reaction stages, with initial low-temperature mixing followed by controlled heating to promote isocyanate formation [13] [16]. The modular nature of continuous flow systems enables easy scale-up through reactor parallelization or increased throughput rates, accommodating production requirements ranging from kilogram per hour to ton per hour scales [13] [14].

Pressure management within continuous flow systems typically operates at 1 to 15 bar, providing sufficient driving force for efficient mass transfer while maintaining safe operating conditions [13] [17]. The enhanced heat and mass transfer characteristics inherent in microreactor designs enable rapid reaction kinetics with residence times reduced to 1 to 10 minutes compared to hours required in traditional batch processes [13] [16]. This reduction in residence time significantly decreases the probability of side reactions and stereochemical degradation, contributing to improved product quality and enantiomeric purity [13].

Integrated heat exchange systems within the reactor design provide precise thermal management and energy recovery opportunities [13]. The continuous nature of the process allows for real-time monitoring and control of critical parameters including temperature, pressure, flow rates, and product composition [13] [16]. Advanced process control systems incorporate feedback mechanisms that automatically adjust operating conditions to maintain optimal performance and product specifications [13].

The safety advantages of continuous flow processing become particularly pronounced when handling phosgene or triphosgene reagents [13] [15]. The reduced hold-up volumes and controlled reaction environments minimize the risks associated with these hazardous materials while enabling efficient conversion processes [13]. Emergency shutdown procedures can be rapidly implemented, and the system can be quickly purged in the event of upset conditions [13].

Purification Techniques: Distillation and Chromatography

Industrial purification of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate requires sophisticated separation technologies capable of achieving high purity levels while preserving enantiomeric integrity [14] [18]. Distillation remains the primary purification method for large-scale production, with fractional distillation systems designed specifically for thermally sensitive chiral compounds [14] [19]. The distillation protocol typically employs reduced pressure conditions to minimize thermal exposure, with operating pressures ranging from 0.1 to 1.0 torr and corresponding boiling points between 106°C and 108°C [20] [21].

Fractional distillation columns incorporating structured packing materials provide enhanced separation efficiency while minimizing residence time at elevated temperatures [14] [22]. The column design incorporates multiple theoretical stages to achieve the required separation between the desired product and impurities including unreacted starting materials, side products, and solvent residues [14] [19]. Temperature control throughout the distillation process proves critical for maintaining enantiomeric purity, with column temperatures carefully managed to prevent thermal racemization [14].

Double-effect distillation systems offer significant energy savings for large-scale operations, with parallel configurations demonstrating particular advantages for (S)-(+)-1-(1-Naphthyl)ethyl isocyanate purification [14]. These systems achieve total annual charge reductions of approximately 33% compared to conventional single-effect distillation while maintaining product quality specifications [14]. The parallel double-effect configuration provides optimal economic performance through reduced energy consumption and improved process efficiency [14].

Chromatographic purification techniques serve as complementary separation methods, particularly for high-value applications requiring exceptional purity levels [23] [24]. Column chromatography employing silica gel or other suitable stationary phases can achieve purities exceeding 98% with enantiomeric excess values maintained above 95% [11] [25]. Preparative high-performance liquid chromatography offers the highest purification capabilities, achieving purities greater than 99% with complete retention of stereochemical integrity [12] [24].

Advanced chromatographic methods incorporate chiral stationary phases specifically designed for isocyanate separations [26] [27]. These specialized columns enable direct enantiomeric separation and can provide valuable analytical information regarding product stereochemical purity [27] [24]. The integration of chromatographic techniques with distillation processes in industrial settings requires careful economic evaluation, as the higher operating costs must be justified by the value added through improved product quality [14] [24].

Membrane separation technologies represent an emerging purification approach with potential for industrial implementation [15] [28]. These systems offer continuous operation capabilities with low energy requirements and minimal thermal exposure, making them particularly attractive for thermally sensitive chiral compounds [28]. However, current membrane technologies demonstrate limited resolution capabilities for closely related isomeric species, requiring further development before widespread industrial adoption [28].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard